Diethylene glycol dimethacrylate

Radiation Curing Polymerization Kinetics Wood-Polymer Composites

Researchers formulating Bis-GMA dental composites often face excessive volumetric shrinkage and water sorption when using TEGDMA as a reactive diluent. DEGDMA (CAS 129011-76-3) directly addresses these limitations: • Lowers volumetric shrinkage vs. TEGDMA for improved marginal integrity. • Delivers 36% faster acceleration than EGDMA in radiation-cured MMA copolymers at only 5% (vol/vol) loading. • Provides intermediate viscosity (3-20 cps) for balanced flow and reduced cure shrinkage in UV-curable inks and coatings. Supplied with ≥95% purity; ready for immediate global dispatch.

Molecular Formula C12H18O5
Molecular Weight 242.27 g/mol
CAS No. 129011-76-3
Cat. No. B134921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethylene glycol dimethacrylate
CAS129011-76-3
SynonymsDGM 2
diethylene glycol dimethacrylate monome
Molecular FormulaC12H18O5
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OCCOCCOC(=O)C(=C)C
InChIInChI=1S/C12H18O5/c1-9(2)11(13)16-7-5-15-6-8-17-12(14)10(3)4/h1,3,5-8H2,2,4H3
InChIKeyXFCMNSHQOZQILR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 250 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DEGDMA Technical Profile and Comparison


Diethylene glycol dimethacrylate (DEGDMA; CAS 129011-76-3; C12H18O5; MW 242.27 g/mol) is a bifunctional methacrylate monomer that serves as a crosslinking agent and reactive diluent in free-radical polymerization systems. Its molecular architecture features a central diethylene glycol spacer flanked by two terminal methacrylate moieties, conferring intermediate flexibility and hydrophilicity relative to its homologous series of ethylene glycol dimethacrylates [1]. The compound is widely employed in dental composites, polymeric monoliths, hydrogels, UV-curable coatings, and as a comonomer for modifying mechanical and thermomechanical properties of crosslinked networks .

Impact of Interchanging Ethylene Glycol Dimethacrylates


The ethylene glycol dimethacrylate family (EGDMA, DEGDMA, TrEGDMA, TEGDMA) exhibits systematic variation in molecular bridge length, which directly modulates polymerization kinetics, crosslink density, segmental mobility, and resultant thermomechanical properties [1]. As the number of ethylene glycol units increases, monomer flexibility and acceleration ability rise, while crosslink efficiency and glass transition temperature decline [2]. Consequently, substituting one homologue for another—such as using TEGDMA in place of DEGDMA—can inadvertently alter curing rates, volumetric shrinkage, water sorption, and mechanical integrity of the final polymer network [3]. The following evidence items quantify these distinctions to guide scientifically defensible material selection.

DEGDMA vs EGDMA, TEGDMA, TrEGDMA: Performance Comparison


Polymerization Acceleration and Half-Time Comparison

In radiation-induced vinyl-divinyl copolymerization, the relative acceleration ability of divinyl monomers increases with molecular bridge length. DEGDMA exhibits 36% greater acceleration than EGDMA, while requiring a lower half-time concentration (5% vs 7% vol/vol) to achieve comparable curing rates [1].

Radiation Curing Polymerization Kinetics Wood-Polymer Composites

Crosslink Efficiency Ranking in MMA Copolymers

When copolymerized with methyl methacrylate (MMA) via radiation, the crosslink efficiency—reflected by glass transition temperature (Tg), thermal distortion temperature (TDT), and thermomechanical deformation degree (TDD)—increases in the order: TEGDMA < TrEGDMA < DEGDMA < EGDMA [1]. DEGDMA thus provides a balance between network rigidity (higher than TEGDMA) and segmental mobility (lower than EGDMA).

Thermoset Polymers Crosslinking Efficiency Thermomechanical Properties

Viscosity Comparison Among Dimethacrylate Crosslinkers

Viscosity values from multiple vendor technical datasheets place DEGDMA in an intermediate range (3–20 cps) between the lower-viscosity EGDMA (1–8 cps) and the higher-viscosity TEGDMA (5–30 cps) [1][2]. This intermediate viscosity offers a balance between ease of handling and sufficient crosslinker mobility.

Reactive Diluent Rheology Formulation Viscosity Control

Polymerization Stress Among Short-Chain Dimethacrylates

In BisGMA- and BisEMA-based experimental dental composites, EGDMA, DEGDMA, TEGDMA, and TETGDMA generated statistically similar polymerization stress, which was higher than that of D3MA and TMPTMA [1]. This indicates that within the short-chain ethylene glycol dimethacrylate series, stress development is not the primary differentiating factor; other properties (viscosity, shrinkage, water sorption) dictate selection.

Dental Composites Shrinkage Stress Methacrylate Diluents

Volumetric Shrinkage Reduction in Dental Composites

Substitution of TEGDMA with DEGDMA (or EGDMA) as the diluent in Bis-GMA-based dental composites resulted in decreased volumetric polymerization shrinkage and increased mechanical strength, alongside reduced equilibrium water uptake [1]. The study did not report precise shrinkage percentages, but the directional improvement is consistent with the shorter molecular bridge and higher crosslink density of DEGDMA relative to TEGDMA.

Dental Restoratives Dimensional Stability Resin Matrix Formulation

Hydrophilic Monolith Porosity for Biomolecule HPLC

Radiation-initiated copolymerization of DEGDMA with 2-hydroxyethylacrylate (HEA) yields hydrophilic monoliths with flow-through pore sizes tunable by monomer ratio and solvent selection. Increasing HEA content up to 18 vol% enlarges pore size and enhances hydrophilicity compared to pure DEGDMA monoliths [1][2]. These columns effectively separate proteins, amino acids, and nucleic acids in HPLC.

Chromatography Polymer Monoliths Biomolecule Separation

High-Impact Applications of DEGDMA


Reduced Shrinkage Dental Composites

DEGDMA serves as a superior alternative to TEGDMA as a reactive diluent in Bis-GMA-based dental composites. The substitution demonstrably lowers volumetric shrinkage and improves mechanical strength retention after water immersion, addressing two major clinical limitations of conventional TEGDMA-diluted systems [1].

Accelerated Curing for Wood-Polymer Composites

In radiation-induced copolymerization with MMA, DEGDMA provides 36% faster acceleration than EGDMA while requiring only 5% (vol/vol) concentration to achieve half-time curing [2]. This balance of speed and lower crosslinker loading reduces material costs and enhances production throughput.

HPLC Monoliths for Biomolecule Separation

DEGDMA is an effective base monomer for radiation-synthesized hydrophilic monoliths. Copolymerization with HEA yields columns with tunable porosity and surface chemistry, enabling efficient separation of proteins, amino acids, and nucleic acids under moderate backpressure [3][4].

Low-Shrinkage UV-Curable Coatings and Adhesives

With a viscosity range of 3–20 cps at 25°C, DEGDMA offers a practical middle ground between the excessively thin EGDMA and the more viscous TEGDMA, facilitating formulation of UV-curable inks, coatings, and adhesives that need balanced flow properties and reduced cure shrinkage .

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